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Compound of Interest

Compound Name:
1-Chloro[1]benzothieno[3,2-

c]pyridine

Cat. No.: B327365

Get Quote

Part 1: Chemical Identity & Core Specification[1]
The molecule 1-Chlorobenzothieno[3,2-c]pyridine is a fused tricyclic heteroaromatic system. It

serves as a critical electrophilic intermediate for generating libraries of bioactive compounds,

particularly in the development of kinase inhibitors and GPCR modulators where it acts as a

bioisostere of 1-chloroisoquinoline or phenanthridine.
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Parameter Specification

Chemical Name 1-Chlorobenzothieno[3,2-c]pyridine

Synonyms
1-Chloro[1]benzothieno[3,2-c]pyridine; 1-

Chlorobenzo[4,5]thieno[3,2-c]pyridine

CAS Number 29064-52-6

Molecular Formula C₁₁H₆ClNS

Molecular Weight 219.69 g/mol

SMILES ClC1=NC=CC2=C1C3=CC=CC=C3S2

Core Geometry Planar, aromatic tricyclic system

Structural Context
The scaffold features a benzene ring fused to a thiophene, which is in turn fused to a pyridine

ring. The "1-chloro" designation locates the halogen at the carbon atom adjacent to the pyridine

nitrogen (the

-position), rendering it highly reactive toward nucleophilic attack due to the electron-deficient
nature of the pyridine ring.

Part 2: Synthesis & Production Protocols
The synthesis of 1-chlorobenzothieno[3,2-c]pyridine is rarely a single-step process. It is most

reliably accessed via the chlorodehydration of its stable lactam precursor, benzothieno[3,2-

c]pyridin-1(2H)-one.
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Caption: Synthetic workflow converting acyclic/bicyclic precursors into the reactive 1-chloro

tricyclic scaffold.

Detailed Protocol: Chlorination of the Lactam
Objective: Conversion of benzothieno[3,2-c]pyridin-1(2H)-one to 1-chlorobenzothieno[3,2-

c]pyridine.

Reagents:

Substrate: Benzothieno[3,2-c]pyridin-1(2H)-one (1.0 equiv)

Reagent: Phosphorus Oxychloride (POCl₃) (5.0 – 10.0 equiv)

Catalyst (Optional): DMF (cat.)

Solvent: Neat or Toluene

Step-by-Step Methodology:

Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a drying

tube (CaCl₂), suspend the lactam substrate in neat POCl₃. Note: If solubility is poor,

anhydrous toluene can be used as a co-solvent.

Activation: Add 2-3 drops of anhydrous DMF to catalyze the formation of the Vilsmeier-Haack

intermediate.

Reflux: Heat the mixture to reflux (approx. 105°C) for 2–4 hours. Monitor reaction progress

via TLC (eluent: 20% EtOAc/Hexanes) or LC-MS. The suspension should clear as the

chloro-imidate species forms.

Quenching (Critical Safety Step): Cool the reaction mixture to room temperature. Remove

excess POCl₃ under reduced pressure (rotary evaporator with a caustic trap). Pour the

residue slowly onto crushed ice/water with vigorous stirring to decompose residual

phosphoryl chlorides.

Neutralization: Adjust the pH to ~8 using saturated NaHCO₃ or 1M NaOH.
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Extraction: Extract the aqueous phase with Dichloromethane (DCM) (3x).[1] Wash combined

organics with brine, dry over Na₂SO₄, and concentrate.[1]

Purification: The crude 1-chloro derivative is often pure enough for subsequent steps. If

necessary, purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient).

Part 3: Reactivity & Derivatization
The C1-position of the benzothieno[3,2-c]pyridine scaffold is an electrophilic "hotspot." The

electron-withdrawing nitrogen atom activates the adjacent chlorine, facilitating displacement

reactions.
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Caption: Divergent reactivity profile showing primary functionalization pathways at the C1

position.

Key Reaction Types[4]
A. Nucleophilic Aromatic Substitution (SNAr)

Mechanism: Addition-Elimination.
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Conditions: Primary or secondary amines, alcohol solvents (EtOH, iPrOH), heat (80–120°C),

or microwave irradiation.

Utility: Rapidly generates libraries of amino-substituted derivatives for SAR (Structure-

Activity Relationship) studies.

B. Palladium-Catalyzed Cross-Couplings
Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids.

Catalyst System: Pd(PPh₃)₄ or Pd(dppf)Cl₂, Na₂CO₃, Dioxane/Water.

Buchwald-Hartwig: Coupling with sterically hindered amines or amides.

Catalyst System: Pd₂dba₃, Xantphos or BINAP, Cs₂CO₃, Toluene.

Part 4: Pharmacological Applications[3][5]
The benzothieno[3,2-c]pyridine scaffold is a bioisostere of phenanthridine and isoquinoline. Its

planar, tricyclic nature allows it to intercalate into DNA or bind into narrow hydrophobic pockets

of enzymes.
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Therapeutic Area Mechanism of Action Relevance of Scaffold

Oncology CYP17 Inhibitors

The pyridine nitrogen

coordinates with the heme iron

of the CYP17 enzyme (similar

to Abiraterone), inhibiting

androgen synthesis in prostate

cancer models [1].

Oncology
Smoothened (Smo)

Antagonists

Derivatives of the tetrahydro-

precursor have shown efficacy

in inhibiting the Hedgehog

signaling pathway [2].[2]

Anti-infective DNA Intercalation

The planar tricyclic core

mimics acridines, allowing for

potential antiviral or

antibacterial activity via nucleic

acid binding.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. pdf.benchchem.com [pdf.benchchem.com]

2. Design, synthesis and evaluation of novel tetrahydrothieno[3,2-c]pyridine derivatives as
potent smoothened antagonists - MedChemComm (RSC Publishing) [pubs.rsc.org]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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